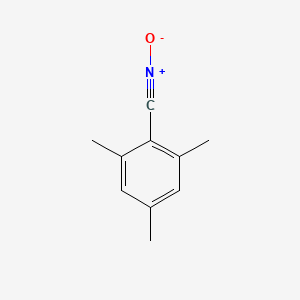

2,4,6-Trimethylbenzonitrile N-oxide

Descripción

Overview of Nitrile N-Oxides as Versatile Dipoles in Organic Synthesis

Nitrile oxides (R-C≡N⁺-O⁻) are a fascinating and highly useful class of organic compounds. chem-station.com They belong to a broader category of molecules known as 1,3-dipoles, which are three-atom, four-π-electron systems. chesci.com This electronic configuration makes them exceptionally valuable in a type of chemical reaction called a 1,3-dipolar cycloaddition. researchgate.net In these reactions, the nitrile oxide readily reacts with a variety of unsaturated compounds (dipolarophiles), such as alkenes and alkynes, to form five-membered heterocyclic rings. chesci.comresearchgate.net

The cycloaddition of nitrile oxides with alkenes produces 2-isoxazolines, while their reaction with alkynes yields isoxazoles. researchgate.net These heterocyclic products are not just stable molecules; they are also versatile building blocks for creating more complex chemical structures, many of which are found in biologically active compounds. chem-station.comresearchgate.net However, a significant challenge in working with many nitrile oxides is their inherent instability. chem-station.com They have a tendency to rapidly dimerize, forming furoxans, or undergo other rearrangements in the absence of a suitable reaction partner. chem-station.com This reactivity, while useful, can also limit their practical application. The stability of nitrile oxides is influenced by both electronic and steric factors. researchgate.net Aromatic nitrile oxides are generally more stable than their aliphatic counterparts, and bulky substituents near the nitrile oxide group can significantly increase their stability. researchgate.net

Significance of 2,4,6-Trimethylbenzonitrile (B1295322) N-Oxide in Reactive Intermediate Studies and Synthetic Applications

This is where 2,4,6-trimethylbenzonitrile N-oxide, also known as mesitonitrile oxide, comes into prominence. It is a white, crystalline solid that is remarkably stable, especially when compared to other nitrile oxides. researchgate.net This stability is attributed to the steric hindrance provided by the two methyl groups at the ortho positions of the benzene (B151609) ring, which effectively shield the reactive nitrile oxide functional group and hinder its dimerization. researchgate.net

The exceptional stability of this compound makes it an ideal model compound for studying the fundamental reactivity and reaction mechanisms of nitrile oxides. researchgate.net Its ease of handling and slower rate of decomposition allow for more controlled experimental conditions. nii.ac.jp Furthermore, its stability does not render it unreactive. It remains a potent 1,3-dipole, readily participating in cycloaddition reactions with a wide range of dipolarophiles, including alkenes, alkynes, and even less reactive systems like thioketones and p-benzoquinones. researchgate.netthieme-connect.de This predictable reactivity makes it a valuable reagent in organic synthesis for constructing complex heterocyclic frameworks. acs.org For instance, it has been used in the synthesis of isoxazole (B147169) and isoxazoline (B3343090) derivatives, which are important precursors for various other functional groups.

Detailed Research Findings

Extensive research has been conducted on the reactivity of this compound. Its 1,3-dipolar cycloaddition reactions have been a primary focus, leading to the synthesis of a diverse array of heterocyclic compounds.

One notable area of study involves its reactions with various substituted p-benzoquinones. The outcomes of these reactions are highly dependent on the substituents present on the quinone ring. For example, reactions with tetrasubstituted quinones exclusively yield dioxazole derivatives through addition to the carbonyl group. In contrast, disubstituted quinones can form either dioxazoles or isoxazoline derivatives, depending on the nature of the substituents. researchgate.net

The interaction of this compound with transient thioketones has also been explored. Due to the high reactivity of thioketones, they are often generated in situ and immediately "trapped" by the stable nitrile oxide. This has proven to be an effective method for synthesizing 1,4,2-oxathiazoles. thieme-connect.de

Furthermore, the stability of this compound has made it a key reagent in mechanistic studies. For example, investigations into its thermal rearrangement to the corresponding isocyanate have utilized isotopic labeling to elucidate the reaction pathway. These studies suggest a process involving polymerization followed by decomposition, which can be catalyzed by both electrophiles and nucleophiles. researchgate.net

The table below summarizes some key reactions and findings related to this compound.

| Dipolarophile | Reaction Conditions | Product(s) | Research Focus |

| Tetrasubstituted p-benzoquinones | Varies | Dioxazole derivatives | Substituent effects on reactivity researchgate.net |

| Disubstituted p-benzoquinones | Varies | Dioxazoles or isoxazoline derivatives | Substituent effects on product distribution researchgate.net |

| Transient thioketones | In situ generation | 1,4,2-Oxathiazoles | Trapping of reactive intermediates thieme-connect.de |

| Various | Thermal | Isocyanate | Mechanistic study of rearrangement researchgate.net |

| Aromatic selenoaldehydes | Toluene (B28343), reflux | 1,4,2-Oxaselenazoles | Synthesis of selenium-containing heterocycles nii.ac.jp |

| Acetylenes | 1,3-dipolar cycloaddition | Isoxazoles | Synthesis of heterocyclic systems acs.org |

Structure

3D Structure

Propiedades

IUPAC Name |

2,4,6-trimethylbenzonitrile oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-4-8(2)10(6-11-12)9(3)5-7/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILPALOUYKHPKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C#[N+][O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10183277 | |

| Record name | 2,4,6-Trimethylbenzonitrile, N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2904-57-6 | |

| Record name | 2,4,6-Trimethylbenzonitrile, N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002904576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mesitonitrile oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Trimethylbenzonitrile, N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Trimethylbenzonitrile N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and in Situ Generation of 2,4,6 Trimethylbenzonitrile N Oxide

Established Direct Synthesis Approaches

The direct synthesis of 2,4,6-Trimethylbenzonitrile (B1295322) N-oxide typically involves the transformation of a suitable precursor where the carbon-nitrogen triple bond oxide functionality is formed in a distinct synthetic step. The most common methods include the oxidation of the corresponding aldoxime and the dehydration of a primary nitro compound.

Oxidation of Aldoximes

The oxidation of 2,4,6-trimethylbenzaldoxime (B8696141) is a primary and reliable method for the preparation of 2,4,6-Trimethylbenzonitrile N-oxide. This approach is a specific example of a general and widely used transformation for synthesizing nitrile oxides. Various oxidizing agents can be employed to effect this conversion. Common reagents include sodium hypobromite (B1234621) or N-bromosuccinimide (NBS) in the presence of a base. The reaction proceeds by initial N-halogenation of the aldoxime, followed by base-induced elimination of hydrogen halide to furnish the nitrile oxide.

The stability of this compound allows for its isolation as a crystalline solid, a characteristic not shared by many other nitrile oxides which tend to dimerize rapidly.

Table 1: Representative Oxidizing Agents for Aldoxime to Nitrile Oxide Conversion

| Oxidizing Agent System | Typical Conditions | Comments |

|---|---|---|

| Sodium hypochlorite (B82951) (NaOCl) | Aqueous base, 0°C to room temp. | Common, inexpensive, and effective for many substrates. |

| N-Bromosuccinimide (NBS) / Base | DMF or CH₂Cl₂, base (e.g., Et₃N) | Provides a source of electrophilic bromine. |

| Lead(IV) acetate | Benzene (B151609), reflux | A strong oxidizing agent, effective but raises environmental concerns. |

Dehydration of Nitro Compounds

Another classical route to nitrile oxides is the dehydration of primary nitroalkanes or arylnitromethanes. For the target compound, this would involve the dehydration of 1-(nitromethyl)-2,4,6-trimethylbenzene. This method, famously advanced by Mukaiyama, typically employs a dehydrating agent in the presence of a base. A common combination is phenyl isocyanate with triethylamine. The reaction is believed to proceed through the formation of a nitronate anion, which then reacts with the dehydrating agent, leading to elimination and formation of the nitrile oxide.

This dehydration route is particularly favored for the synthesis of aliphatic nitrile oxides but is also applicable to aromatic analogues. researchgate.net The choice between aldoxime oxidation and nitro compound dehydration often depends on the availability of the starting materials.

Strategies for In Situ Generation

While this compound is isolable, many synthetic applications, particularly 1,3-dipolar cycloadditions, benefit from its generation in situ. This approach maintains a low concentration of the reactive nitrile oxide, minimizing side reactions like dimerization and enhancing reaction efficiency with the desired dipolarophile.

Precursor-Based Methods for Enhanced Reactivity and Selectivity

The most prevalent method for the in situ generation of nitrile oxides is the base-induced dehydrohalogenation of hydroximoyl halides. researchgate.net For this compound, the precursor would be 2,4,6-trimethylbenzohydroximoyl chloride. This precursor is readily synthesized from the corresponding aldoxime by treatment with a chlorinating agent like N-chlorosuccinimide (NCS) or chlorine gas.

In the presence of a non-nucleophilic base, such as triethylamine, the hydroximoyl chloride smoothly eliminates hydrogen chloride to yield the nitrile oxide. researchgate.net This intermediate is immediately trapped by a dipolarophile present in the reaction mixture. This method is highly valued in cycloaddition reactions for constructing five-membered heterocycles like isoxazoles and isoxazolines. researchgate.netresearchgate.net

Table 2: Comparison of Direct vs. In Situ Generation (Dehydrohalogenation)

| Feature | Direct Synthesis (e.g., Oxidation) | In Situ Generation (from Hydroximoyl Halide) |

|---|---|---|

| Isolation | Nitrile oxide is isolated as a pure compound. | Nitrile oxide is generated and consumed in the same pot. |

| Stability | Requires stable nitrile oxides like the target compound. | Suitable for unstable, dimerization-prone nitrile oxides. |

| Side Reactions | Higher potential for dimerization if not used promptly. | Dimerization is minimized due to low concentration. |

| Procedure | Two separate steps: synthesis and subsequent reaction. | One-pot procedure for generation and cycloaddition. |

Another precursor-based approach involves the dehydration of O-silylated hydroxamic acids, which can serve as stable, crystalline precursors that generate nitrile oxides under mild conditions. nih.gov

Oxidative Heterocyclization via Amine Precursors

A more recent and innovative strategy involves the direct oxidation of amines to generate nitrile oxide intermediates. acs.orgnih.govresearchgate.net This method represents a significant increase in efficiency by starting from readily available primary amines. A facile oxidative heterocyclization has been described where commercially available amines react with tert-butyl nitrite (B80452) in the presence of a rhodium catalyst to form a nitrile oxide intermediate, which is then trapped by an alkyne or alkene. acs.orgorganic-chemistry.org

This reaction is highly efficient, regiospecific, and proceeds under mild conditions, tolerating a variety of functional groups. nih.govorganic-chemistry.org While the specific use of 2,4,6-trimethylbenzylamine (B1348386) is not detailed in the primary literature, the methodology is presented as general. The proposed mechanism involves the oxidation of the amine to a nitrile oxide, which then undergoes a [3+2] cycloaddition. acs.orgresearchgate.net This approach bypasses the need to pre-form aldoximes or nitro compounds, streamlining the synthesis of heterocyclic structures derived from nitrile oxides.

Chemical Reactivity and Mechanistic Investigations of 2,4,6 Trimethylbenzonitrile N Oxide

1,3-Dipolar Cycloaddition (32CA) Reactions

The 1,3-dipolar cycloaddition (32CA) is a cornerstone of heterocyclic chemistry, involving the reaction of a 1,3-dipole with a dipolarophile to construct a five-membered ring. wikipedia.orgorganic-chemistry.org Nitrile oxides, including 2,4,6-trimethylbenzonitrile (B1295322) N-oxide, are classic 1,3-dipoles that readily engage in these transformations, particularly with olefinic dipolarophiles (alkenes), to yield isoxazolines. mdpi.comorganic-chemistry.org This reaction, often referred to as the Huisgen cycloaddition, is a concerted, pericyclic process where two pi-electrons from the dipolarophile and four from the nitrile oxide participate in a suprafacial addition. wikipedia.orgorganic-chemistry.org

The mechanism of 1,3-dipolar cycloadditions involving nitrile oxides has been a subject of detailed investigation. While generally considered a concerted pericyclic reaction, the degree of bond formation in the transition state can vary. wikipedia.orgorganic-chemistry.org Computational studies using density functional theory (DFT) on related benzonitrile (B105546) N-oxides have characterized the 1,3-dipolar cycloaddition as proceeding through a concerted but highly asynchronous transition state. nih.gov This asynchronicity implies that the formation of the two new sigma bonds is not perfectly simultaneous.

In contrast, alternative stepwise pathways involving zwitterionic intermediates can also occur, particularly with electrophilically activated benzonitrile N-oxides. nih.gov However, for many standard 32CA reactions, attempts to locate such zwitterionic intermediates have been unsuccessful, supporting a polar, one-step mechanism. nih.gov The specific pathway, whether concerted or stepwise, is influenced by the electronic nature of both the nitrile oxide and the dipolarophile. nih.gov

Regioselectivity and stereoselectivity are critical aspects of 32CA reactions, determining the constitutional and spatial arrangement of the resulting heterocyclic ring. The outcome is governed by a combination of steric and electronic factors. organic-chemistry.orgmdpi.com

Steric repulsion between substituents on the 1,3-dipole and the dipolarophile plays a crucial role in dictating the regiochemical outcome of the cycloaddition. In the case of 2,4,6-trimethylbenzonitrile N-oxide, the bulky mesityl group provides significant steric hindrance. This steric demand often overrides electronic preferences, directing the cycloaddition to form the less sterically congested regioisomer. researchgate.net

For instance, in reactions with exocyclic methylene (B1212753) dipolarophiles, the steric influence of the mesityl group ensures that the spiro linkage in the resulting isoxazoline (B3343090) is invariably formed at the 5-position of the ring. researchgate.net Studies on related systems have shown that steric hindrance can be so pronounced as to induce facial selectivity in reactions with chiral or conformationally locked dipolarophiles, a phenomenon controlled by atropisomerism around N-aryl bonds in the dipolarophile. researchgate.netresearchgate.net Computational studies on other nitrile oxide cycloadditions have confirmed that regioselectivity can be determined primarily by steric effects rather than local electronic interactions. nih.gov

A specific example involves the reaction of 3,5-dichloro-2,4,6-trimethylbenzonitrile oxide with N-propadienylanilines, which proceeds with high site-selectivity and regioselectivity to yield 5-substituted 4-methylene-4,5-dihydroisoxazoles. rsc.org

Table 1: Influence of Steric Hindrance on Regioselectivity

| Reactants | Product | Key Finding | Reference |

|---|---|---|---|

| 3,5-dichloro-2,4,6-trimethylbenzonitrile oxide + N-propadienylanilines | 5-substituted 4-methylene-4,5-dihydroisoxazoles | The reaction is highly site-selective and regioselective, demonstrating steric control. | rsc.org |

While steric effects are often dominant for bulky nitrile oxides, electronic interactions are fundamentally responsible for the cycloaddition itself. Frontier Molecular Orbital (FMO) theory provides a powerful framework for understanding this reactivity. wikipedia.orglibretexts.org The reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. libretexts.orgresearchgate.net

The relative energies of the HOMO and LUMO of the nitrile oxide and the dipolarophile determine the primary interacting pair.

Type I: The interaction is dominated by HOMOdipole - LUMOdipolarophile. This is typical when the dipolarophile bears electron-withdrawing groups, lowering its LUMO energy. organic-chemistry.org

Type III: The interaction is dominated by HOMOdipolarophile - LUMOdipole. This occurs with electron-rich dipolarophiles, which have a higher HOMO energy. wikipedia.org

The nucleophilicity of a molecule is related to its HOMO energy, while electrophilicity is related to its LUMO energy. researchgate.netpku.edu.cn The smaller the HOMO-LUMO energy gap between the interacting orbitals, the more facile the reaction. researchgate.net These electronic factors, in the absence of overwhelming steric hindrance, determine the regioselectivity by favoring the transition state where the orbital coefficients of the interacting atoms are largest. organic-chemistry.org Kinetic studies on benzonitrile oxide cycloadditions in various solvents have shown that FMO theory can successfully explain the observed acceleration of reactions with electron-poor dipolarophiles in aqueous media, attributing it to the stabilization of the transition state. rug.nl

The reaction of nitrile oxides with alkenes (olefinic dipolarophiles) is the most common application of their 1,3-dipolar cycloaddition chemistry, providing a direct and efficient route to 2-isoxazoline heterocycles. mdpi.comorganic-chemistry.org

The 32CA reaction between this compound and a substituted alkene leads to the formation of a 3-(2,4,6-trimethylphenyl)-4,5-dihydroisoxazole, commonly known as a 2-isoxazoline. mdpi.com The nitrile oxide is often generated in situ from the corresponding hydroximoyl chloride or by oxidation of the aldoxime to prevent its dimerization into a furoxan. organic-chemistry.orgresearchgate.net

The regiochemistry of the resulting isoxazoline is dependent on the interplay of steric and electronic factors discussed previously. For terminal alkenes, the reaction of an aryl nitrile oxide typically yields the 3,5-disubstituted isoxazoline. mdpi.com The stereochemistry of the alkene is generally retained in the product, consistent with a concerted cycloaddition mechanism. organic-chemistry.org

Table 2: Synthesis of Isoxazolines from Nitrile Oxides and Alkenes

| Nitrile Oxide Source | Alkene (Dipolarophile) | Product Type | Key Feature | Reference(s) |

|---|---|---|---|---|

| Aldoxime + Oxidant (e.g., HTIB) | Maleimides, Styrene (B11656), Acrylonitrile | Isoxazoline derivatives | Operationally simple, broad scope, avoids base or metal catalysts. | mdpi.com |

| Aldoxime + Oxidant (e.g., PhI(OAc)₂) | Terminal Alkenes | 3,5-disubstituted 2-isoxazolines | Regioselective 1,3-dipolar cycloaddition. | mdpi.com |

Reactions with Olefinic Dipolarophiles

Cycloadditions with Allyl-Aryl Ethers and Pyrazolobenzodiazepines

The intramolecular 1,3-dipolar cycloaddition of nitrile oxides derived from pyrazole (B372694) carbaldehyde oximes serves as a key step in the synthesis of novel heterocyclic systems. Specifically, 3-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde oximes can be converted to their corresponding nitrile oxides, which then undergo intramolecular cycloaddition to form pyrazolo[4′,3′:5,6]pyrano[4,3-c] oup.commdpi.comoxazole ring systems. mdpi.com This reaction proceeds efficiently when the aldoxime is treated with sodium hypochlorite (B82951) in dichloromethane (B109758) at room temperature. mdpi.com The configuration of the intermediate aldoximes is crucial, with the syn-isomer being the predominant and reactive form for the subsequent cycloaddition. mdpi.com

Reactivity with o-Hydroxystyrenes

While direct studies on the reactivity of this compound with o-hydroxystyrenes are not extensively detailed in the provided context, the general reactivity of nitrile oxides with alkenyl derivatives is a well-established method for the synthesis of isoxazolines. researchgate.net The reaction of 2-(2-nitroaryl)-2-butenoic acid esters can lead to the formation of N-hydroxy- and N-alkoxyindoles through a base-mediated cyclization, which involves the reduction of the nitro group. nih.gov This suggests that the presence of a hydroxyl group in the ortho position of a styrene could potentially influence the cycloaddition process, possibly leading to subsequent intramolecular reactions.

Studies with Maleimides and Cyclopentene (B43876)

The [3+2] cycloaddition (32CA) reactions of benzonitrile oxide, a related aromatic nitrile oxide, with cyclopentene (CP) and norbornene (NBN) have been investigated using Molecular Electron Density Theory (MEDT). researchgate.net These studies reveal that the activation enthalpy for the cycloaddition with norbornene is lower than that with cyclopentene, indicating a faster reaction rate for norbornene. researchgate.net This difference is attributed to the lower energy cost required for the depopulation and subsequent rupture of the carbon-carbon double bond in norbornene. researchgate.net While the global electron density transfer at the transition state suggests non-polar reactions, the electrophilic and nucleophilic character of the reagents still plays a role. researchgate.net Similar mechanistic studies involving nitrones and maleimides have also been conducted to understand the stereoselectivity and kinetic control of these 32CA reactions. researchgate.net

Functionalization of Cyclodienes and Norbornadiene

The functionalization of cyclodienes and norbornadiene with nitrile oxides proceeds via [3+2] cycloaddition reactions. As observed in studies with benzonitrile oxide, norbornene exhibits higher reactivity compared to cyclopentene. researchgate.net The acceleration of the cycloaddition with norbornene is a key finding, explained by the lower activation energy needed to break its double bond during the reaction. researchgate.net This allows for the efficient synthesis of isoxazoline-fused norbornane (B1196662) derivatives.

Reactions with Acetylenic Dipolarophiles Leading to Isoxazoles

The 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes is a fundamental method for the synthesis of 3,5-disubstituted isoxazoles. researchgate.net Nitrile oxides, including derivatives like this compound, can be generated in situ from various precursors such as O-silylated hydroxamic acids, hydroximoyl chlorides, or by the oxidation of aldoximes. mdpi.comresearchgate.net The reaction with terminal or internal alkynes generally proceeds with high regioselectivity. researchgate.netrsc.org However, reactions with alkynyl dipolarophiles can sometimes be complicated by side reactions. researchgate.net Mild, metal-free reaction conditions have been developed to overcome these challenges, allowing for the synthesis of a wide variety of isoxazoles, including those attached to sensitive molecules like peptides. researchgate.net Kinetic studies on the reaction of p-chlorobenzonitrile N-oxide with phenylacetylene (B144264) and mesitylacetylene have shown the formation of isomeric 3,5-diarylisoxazoles and have helped to elucidate the reaction mechanism, confirming that the initially formed acetylenic oxime is not the precursor to the final isoxazole (B147169) product. rsc.org

Reactions with Carbonyl-Containing Dipolarophiles

The reaction of this compound with polysubstituted p-benzoquinones demonstrates the ability of this nitrile oxide to react with carbonyl groups. oup.com The course of the reaction is highly dependent on the substitution pattern of the p-benzoquinone. oup.com With tetrasubstituted quinones, the reaction occurs exclusively at the carbonyl double bond, leading to the formation of dioxazole derivatives. oup.com In the case of disubstituted quinones, the outcome is influenced by the nature of the substituents, yielding either dioxazoles or isoxazoline derivatives through addition to the carbon-carbon double bond. oup.com The reactivity of the quinone's carbonyl group towards the nitrile oxide is governed by the electronic effects (both resonance and inductive) of the substituents on the quinone ring. oup.com

Reactions with Ketenes and Oxazolinone Adducts

The reactivity of nitrile oxides, including sterically hindered variants like this compound, extends to cycloadditions with heterocumulenes such as ketenes. While specific studies focusing solely on this compound with ketenes are not extensively detailed in the provided results, the general reactivity pattern of nitrile oxides suggests that they would undergo [3+2] cycloaddition reactions with ketenes to form five-membered heterocyclic rings.

Reactions involving oxazoline (B21484) moieties have been explored, particularly in the context of synthesis and catalysis. For instance, the synthesis of oxazolines containing azaaromatic N-oxides can be challenging, with products sometimes being unstable and sensitive to moisture, leading to hydrolysis. mdpi.com In one approach, the reaction of 1-isoquinolinecarbonitrile with (S)-phenyl-glycinol in the presence of a zinc triflate catalyst was investigated. mdpi.com However, this led to an unexpected product where two amino alcohol molecules attached. mdpi.com A more successful, albeit multi-step, approach involved the oxidation of the nitrogen in the heteroaromatic ring first, followed by reaction with the amino alcohol to form the desired oxazoline N-oxide. mdpi.com These studies highlight the synthetic utility and challenges associated with oxazoline derivatives that could potentially serve as adducts or reactants in further transformations with nitrile oxides.

Interactions with Nitro-Substituted Dipolarophiles (e.g., Nitroethenes)

The interaction of nitrile oxides with nitro-substituted dipolarophiles, such as nitroethenes, is a key method for synthesizing nitro-functionalized isoxazolines. A computational study using Density Functional Theory (DFT) investigated the [3+2] cycloaddition (32CA) between benzonitrile N-oxide and β-phosphorylated nitroethenes. mdpi.com This study provides insights applicable to the reactivity of substituted nitrile oxides like this compound.

The research classified benzonitrile N-oxide as a moderate electrophile and nucleophile, while the β-phosphorylated nitroethenes were identified as strong electrophiles. mdpi.com This suggests that in such reactions, the nitrile oxide acts as the nucleophile (electron donor) and the nitroethene as the electrophile (electron acceptor). mdpi.com The reaction mechanism is considered a polar, one-step process. mdpi.com

For the reaction between benzonitrile N-oxide and β-phosphoryl nitroethene, calculations showed a kinetic preference for the formation of the 4-nitro-substituted Δ²-isoxazoline over the 5-nitro isomer. mdpi.com This regioselectivity is a crucial aspect of these cycloadditions. Similarly, a recent 2024 computational study on the reaction between nitro-substituted formonitrile N-oxide and various electron-rich alkenes also concluded that the formation of 5-substituted 3-nitro-2-isoxazolidines is strongly preferred, with the regioselectivity being driven by steric effects rather than local electronic interactions. nih.gov

These findings underscore the utility of nitroalkenes as dipolarophiles in reactions with nitrile oxides for the regioselective synthesis of isoxazolines, which are valuable scaffolds in medicinal chemistry. mdpi.com

Kinetic and Thermodynamic Aspects of Cycloadditions

The kinetic and thermodynamic parameters of [3+2] cycloaddition reactions involving nitrile oxides are crucial for understanding their reactivity and predicting outcomes. Computational studies provide significant insights into these aspects.

For the reaction of benzonitrile N-oxide with β-phosphorylated nitroethene, DFT calculations determined the Gibbs free energy of activation. mdpi.com The formation of the transition state leading to the 4-nitro-substituted product required an activation energy of approximately 23 kcal/mol, while the path to the 5-nitro isomer had a slightly higher barrier of about 24 kcal/mol. mdpi.com Both pathways are considered kinetically accessible at room temperature. mdpi.com

A recent computational investigation on the cycloaddition of 2,4,6-trimethyl-3,5-dichlorobenzonitrile N-oxide with arylacetylenes also employed DFT to analyze the reaction energetics. researchgate.net While specific values for the parent this compound are not provided, this study highlights the methodology used to determine the energetics of closely related compounds. researchgate.net

Another computational study from 2024 explored the reaction between nitro-substituted formonitrile N-oxide and electron-rich alkenes. nih.gov It was found that the thermodynamic factors favored the formation of stable cycloadducts in all cases. nih.gov The kinetic analysis revealed that the reactions proceed with high regioselectivity. nih.gov

The following table summarizes the calculated activation energies for a model reaction.

| Reactants | Product | Solvent | Computational Method | Gibbs Free Energy of Activation (kcal/mol) |

|---|---|---|---|---|

| Benzonitrile N-oxide + β-phosphoryl nitroethene | 4-nitro-substituted Δ²-isoxazoline | Toluene (B28343) | M062X/6-31+G(d) (PCM) | ~23 |

| Benzonitrile N-oxide + β-phosphoryl nitroethene | 5-nitro-substituted Δ²-isoxazoline | Toluene | M062X/6-31+G(d) (PCM) | ~24 |

Solvents can profoundly influence the kinetics, thermodynamics, and selectivity of chemical reactions, including the 1,3-dipolar cycloadditions of nitrile oxides. rsc.org The effects can range from direct participation in the reaction to indirect influences on the stability of reactants, transition states, and products. rsc.org

The choice of solvent is critical. For instance, the cycloaddition of nitrile oxides is often carried out in common organic solvents like toluene. mdpi.com However, there is a growing interest in using "green solvents" such as ionic liquids, deep eutectic solvents, and water to develop more environmentally friendly synthetic procedures. mdpi.comnih.gov

Computational models often incorporate solvent effects using methods like the Polarizable Continuum Model (PCM). mdpi.comnih.gov In the study of benzonitrile N-oxide with nitroethenes, toluene was used as the solvent in the calculations. mdpi.com The solvent's polarity and its ability to stabilize or destabilize the charged or polar species involved in the reaction path can alter the activation energy and thus the reaction rate. rsc.org For example, polar solvents might preferentially stabilize a polar transition state, accelerating the reaction. Solvents can also alter product selectivity by differentially stabilizing the transition states leading to different isomers. rsc.org

Alternative Reaction Pathways and Decomposition

Beyond its utility in cycloaddition reactions, this compound can undergo other transformations, primarily dimerization to form furoxans and deoxygenation in the presence of specific reagents. These alternative pathways are critical to understanding the complete chemical profile of this sterically hindered nitrile oxide.

The dimerization of nitrile oxides is a common reaction that leads to the formation of 1,2,5-oxadiazole 2-oxides, commonly known as furoxans. This process is generally understood to proceed through a stepwise mechanism involving dinitrosoalkene diradical intermediates. The rate-determining step is typically the initial C-C bond formation.

However, in the case of this compound, the presence of the ortho-methyl groups on the benzene (B151609) ring introduces significant steric hindrance. This steric bulk impedes the close approach of two nitrile oxide molecules that is necessary for dimerization to occur. As a result, this compound is notably resistant to dimerization, and under many conditions, the monomeric nitrile oxide can be isolated in high yield rather than its dimer. nih.gov This stability contrasts with less sterically hindered aromatic nitrile oxides, which more readily dimerize.

While the dimerization is significantly retarded, it is not entirely impossible. The formation of the corresponding furoxan, 3,4-bis(2,4,6-trimethylphenyl)-1,2,5-oxadiazole 2-oxide, can be forced under specific, often harsh, reaction conditions such as prolonged heating, although yields are typically low. The reluctance to dimerize is a key feature that enhances the utility of this compound in other synthetic applications, as it minimizes this competing reaction pathway.

Table 1: Steric Effects on the Dimerization of Nitrile Oxides

| Nitrile Oxide | Substituent | Dimerization Tendency | Furoxan Yield |

| Benzonitrile N-oxide | H | High | Good |

| 4-Chlorobenzonitrile N-oxide | 4-Cl | High | Good |

| This compound | 2,4,6-Me₃ | Low | Poor to negligible |

This table provides a qualitative comparison of the dimerization tendency based on steric hindrance.

This compound can be deoxygenated to the corresponding nitrile, 2,4,6-trimethylbenzonitrile, in the presence of suitable oxygen atom acceptors. Common reagents for this transformation include trivalent phosphorus compounds such as triphenylphosphine (B44618) (PPh₃) and triethyl phosphite (B83602) (P(OEt)₃).

The reaction with these phosphines and phosphites generally proceeds via a nucleophilic attack of the phosphorus atom on the oxygen atom of the nitrile oxide. This is followed by the elimination of the corresponding phosphine (B1218219) oxide (e.g., triphenylphosphine oxide, Ph₃PO) or phosphate (B84403) (e.g., triethyl phosphate, (EtO)₃PO), respectively, to yield the deoxygenated nitrile.

While specific studies detailing the kinetics and yields for the deoxygenation of this compound are not extensively documented in readily available literature, the general mechanism is well-established for a wide range of N-oxides. For instance, the deoxygenation of various aromatic and aliphatic N-oxides with triphenylphosphine is a widely used synthetic method. Similarly, triethyl phosphite is known to deoxygenate furoxans and other N-oxides, often under reflux conditions. The efficiency of these reactions with this compound would be influenced by the reaction conditions, including temperature and solvent.

Table 2: General Deoxygenation Reactions of N-Oxides with Phosphine and Phosphite Reagents

| N-Oxide Substrate | Deoxygenating Agent | Product | Byproduct | General Conditions |

| Pyridine N-oxide | Triphenylphosphine | Pyridine | Triphenylphosphine oxide | Varies (often with catalyst) |

| Steroidal Furoxan | Triethyl phosphite | Steroidal Furazan/Dinitrile | Triethyl phosphate | Reflux |

| This compound | Triphenylphosphine | 2,4,6-Trimethylbenzonitrile | Triphenylphosphine oxide | Not specified in results |

| This compound | Triethyl phosphite | 2,4,6-Trimethylbenzonitrile | Triethyl phosphate | Not specified in results |

This table illustrates the general transformation and notes the lack of specific data for this compound in the provided search results.

Computational and Theoretical Investigations of 2,4,6 Trimethylbenzonitrile N Oxide Reactivity

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of molecules. By approximating the electron density of a system, DFT allows for the calculation of molecular properties and the exploration of reaction pathways with a favorable balance of accuracy and computational cost.

DFT calculations are instrumental in mapping the potential energy surface (PES) of a chemical reaction. This analysis allows for the localization and characterization of stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS). For reactions involving nitrile oxides, such as [3+2] cycloadditions (32CA), identifying the TS is crucial for understanding the reaction mechanism.

Theoretical studies on related nitrile oxides, such as 2,4,6-trimethyl-3,5-dichlorobenzonitrile N-oxide, have utilized DFT methods like B3LYP to locate transition states. researchgate.net The characterization is confirmed by frequency calculations, where a transition state is identified by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov This imaginary frequency represents the vibrational mode that leads the reactants over the activation barrier to the products.

Reaction coordinate analysis, often performed using Intrinsic Reaction Coordinate (IRC) calculations, traces the path from the transition state down to the reactants and products. This confirms that the located TS indeed connects the intended species on the reaction pathway. Through this analysis, the electronic structure and bonding progression along the reaction path can be examined in detail. researchgate.net

Table 1: Representative DFT Data for Nitrile Oxide Cycloaddition Reactions Note: Data presented is based on studies of closely related nitrile oxide systems as a representative model.

| Parameter | Value | Method/Basis Set | Significance |

| Activation Energy (ΔE‡) | Varies (e.g., ~10-15 kcal/mol) | B3LYP/6-311++G(d,p) | Determines the kinetic feasibility of the reaction pathway. |

| Reaction Energy (ΔEr) | Varies (e.g., ~-30 to -40 kcal/mol) | B3LYP/6-311++G(d,p) | Indicates the thermodynamic favorability of the products. |

| Imaginary Frequency of TS | e.g., ~300i cm⁻¹ | B3LYP/6-311++G(d,p) | Confirms the structure as a true first-order saddle point (transition state). |

DFT calculations provide profound insights into the selectivity of chemical reactions. For the [3+2] cycloaddition reactions of 2,4,6-trimethylbenzonitrile (B1295322) N-oxide with unsymmetrical alkynes or alkenes, two different regioisomers can be formed. DFT helps predict the favored isomer by comparing the activation energies of the competing transition states. The pathway with the lower activation energy barrier is kinetically favored.

Regioselectivity can be rationalized by analyzing the electronic properties of the reactants. The use of Parr functions, derived from DFT, helps to identify the most electrophilic and nucleophilic centers within a molecule. researchgate.net For a nitrile oxide, the oxygen atom typically exhibits electrophilic character, while the terminal carbon atom of the nitrile oxide moiety is also a key reactive site. researchgate.net By matching the most nucleophilic site of the dipolarophile with the most electrophilic site of the nitrile oxide (and vice versa), the observed regioselectivity can be explained.

Similarly, stereoselectivity (e.g., endo vs. exo pathways in reactions with cyclic dipolarophiles) is determined by comparing the relative energies of the corresponding transition states. rsc.org DFT calculations can accurately model the subtle steric and electronic interactions that stabilize one stereoisomeric transition state over another.

Solvent plays a critical role in many chemical reactions, influencing both reaction rates and selectivity. DFT models can incorporate the effects of a solvent through either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient for evaluating how the polarity of the solvent affects the energies of reactants, products, and transition states.

For cycloaddition reactions involving polar species like nitrile oxides, the transition state is often more polar than the reactants. In such cases, polar solvents are expected to stabilize the transition state more than the reactants, leading to an acceleration of the reaction rate. DFT calculations incorporating solvent models can quantify this effect by comparing the activation barriers in the gas phase and in different solvents. researchgate.net These studies help in selecting the optimal solvent to improve reaction outcomes.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orglibretexts.org The energy difference between the interacting HOMO and LUMO is a key indicator of reactivity.

According to FMO theory, a smaller energy gap (ΔE) between the HOMO of the nucleophile and the LUMO of the electrophile leads to a stronger interaction and a faster reaction. wpmucdn.com In the context of a [3+2] cycloaddition reaction involving 2,4,6-trimethylbenzonitrile N-oxide, the nitrile oxide can act as either the HOMO or LUMO component, depending on the electronic nature of the dipolarophile.

DFT calculations are used to determine the energies and visualize the shapes of the HOMO and LUMO for each reactant. nih.gov The analysis of these orbitals reveals crucial information:

Reactivity: The HOMO-LUMO energy gap is a powerful qualitative predictor of reactivity. A smaller gap suggests higher reactivity. nih.gov

Selectivity: The regioselectivity of the cycloaddition is governed by the orbital coefficients at the interacting atomic centers. The favored regioisomer results from the combination that yields the largest overlap between the lobes of the interacting orbitals (i.e., large-large and small-small coefficient overlap). nih.gov

Table 2: FMO Theory Concepts and Their Application

| Concept | Description | Application to this compound Reactions |

| HOMO | Highest Occupied Molecular Orbital; acts as the electron-donating orbital (nucleophile). libretexts.org | The energy and orbital coefficients of the nitrile oxide's HOMO are analyzed in reactions with electron-deficient (LUMO-controlled) dipolarophiles. |

| LUMO | Lowest Unoccupied Molecular Orbital; acts as the electron-accepting orbital (electrophile). libretexts.org | The energy and orbital coefficients of the nitrile oxide's LUMO are analyzed in reactions with electron-rich (HOMO-controlled) dipolarophiles. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the relevant HOMO and LUMO. nih.gov | A smaller gap indicates a more favorable interaction and higher reactivity. DFT can calculate ΔE for different reaction partners. |

| Orbital Coefficients | The magnitude of the molecular orbital at a specific atomic center. | Larger coefficients on the terminal C and O atoms of the nitrile oxide moiety indicate the primary sites of interaction, governing regioselectivity. |

Molecular Electron Density Theory (MEDT) for Understanding Reaction Pathways

Molecular Electron Density Theory (MEDT) offers an alternative perspective to FMO theory for understanding pericyclic reactions. Proposed by Luis R. Domingo, MEDT posits that changes in electron density, rather than orbital interactions, are the primary driving force of chemical reactivity.

In MEDT studies of [3+2] cycloaddition reactions, the analysis focuses on the Global Electron Density Transfer (GEDT) at the transition state. researchgate.net Reactions with significant GEDT are considered to have polar mechanisms. The theory uses conceptual DFT tools like the electrophilicity (ω) and nucleophilicity (N) indices to classify reactants and predict the direction of electron flow.

Furthermore, the Bonding Evolution Theory (BET), a key component of MEDT, analyzes the topological changes of the Electron Localization Function (ELF) along the reaction coordinate. rsc.org This analysis provides a detailed picture of the bond formation sequence. For example, in a 32CA reaction of a nitrile oxide, BET can reveal whether the formation of the C-C and C-O single bonds is a synchronous or asynchronous process. rsc.org Studies have shown that many such cycloadditions proceed through a highly asynchronous, one-step mechanism.

Examination of Electronic Properties: Electrophilicity and Nucleophilicity Indices

A comprehensive review of scientific literature did not yield specific studies reporting the global electrophilicity (ω) and nucleophilicity (N) indices for the chemical compound this compound. While computational studies on the electronic properties and reactivity of various substituted benzonitrile (B105546) N-oxides are available, the specific indices for the 2,4,6-trimethyl derivative have not been documented in the searched sources.

Theoretical and computational chemistry provides a framework for understanding the reactivity of molecules through various descriptors. Electrophilicity and nucleophilicity indices are key indicators of a molecule's propensity to accept or donate electrons, respectively, in chemical reactions. These indices are derived from the electronic chemical potential and chemical hardness, which are in turn calculated using the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For context, a related compound, 2,4,6-trimethyl-3,5-dichlorobenzonitrile N-oxide , has been the subject of computational investigation. In a study utilizing Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, the chemical hardness (η) for this dichlorinated analog was calculated. rsc.org Furthermore, the local electrophilicity (ωk) and local nucleophilicity (Nk) at specific atomic centers (O1, N2, and C3) were determined using Parr functions to analyze the regioselectivity of its cycloaddition reactions. rsc.org

Another study on a series of 4-R-substituted benzonitrile N-oxides provided global and local electronic properties. nih.gov This research highlighted how different substituents at the para-position influence the electrophilic and nucleophilic character of the benzonitrile N-oxide scaffold. nih.gov However, this study did not include the 2,4,6-trimethyl substituted variant.

The absence of specific data for this compound in the reviewed literature prevents the creation of detailed data tables and an in-depth discussion of its specific electrophilic and nucleophilic characteristics. Such an analysis would require dedicated computational studies to determine its HOMO and LUMO energies, from which the global reactivity indices could be calculated.

Applications of 2,4,6 Trimethylbenzonitrile N Oxide in Advanced Organic Synthesis

Synthesis of Complex Heterocyclic Scaffolds

The 1,3-dipolar character of 2,4,6-trimethylbenzonitrile (B1295322) N-oxide makes it an ideal partner for cycloaddition reactions with various dipolarophiles, particularly alkenes and alkynes. This process provides a direct and highly regioselective route to complex heterocyclic systems that are foundational to many biologically active compounds.

Isoxazolines and isoxazoles are five-membered heterocyclic compounds that feature prominently in medicinal chemistry, with derivatives exhibiting anticancer, antimicrobial, and anti-inflammatory properties. nih.gov The reaction of nitrile oxides with alkenes yields isoxazolines, while reaction with alkynes produces isoxazoles.

The 1,3-dipolar cycloaddition reaction involving nitrile oxides is a highly efficient method for generating these scaffolds. organic-chemistry.org For instance, the reaction of a nitrile oxide with an alkene like dimethyl fumarate (B1241708) proceeds to form the corresponding isoxazoline (B3343090) derivative. nih.gov Similarly, various methods, including copper-catalyzed reactions, can be used to synthesize isoxazoles from nitrile oxides and alkynes. organic-chemistry.org These heterocyclic cores serve as versatile building blocks, or "scaffolds," that can be further modified to create a library of potential drug candidates. nih.govnih.gov The synthesis often starts from aldehydes, which are converted to aldoximes and then oxidized in situ to generate the reactive nitrile oxide for the cycloaddition step. organic-chemistry.org

A key advantage of using a sterically hindered nitrile oxide like 2,4,6-trimethylbenzonitrile N-oxide is its stability, which allows for more controlled reactions. An analogous compound, 2,4,6-trimethoxybenzonitrile (B1583797) oxide, has been used to demonstrate this principle clearly. It reacts with dialkyl fumarates to yield trans-isomers of isoxazolines, showcasing the stereospecificity of the cycloaddition. nih.gov

Table 1: Synthesis of Isoxazoline Derivatives via 1,3-Dipolar Cycloaddition

| Nitrile Oxide Precursor | Dipolarophile | Product | Key Finding | Reference |

| 2,4,6-trimethoxybenzaldoxime | Dimethyl fumarate | trans-dimethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate | The reaction proceeds stereospecifically to yield the trans-cycloadduct. | nih.gov |

| Aldoximes | Alkenes | Isoxazolines | In situ generation of nitrile oxides from aldoximes followed by cycloaddition offers a convenient one-pot synthesis. | organic-chemistry.org |

| Aldoximes | Alkynes | Isoxazoles | Copper(I)-catalyzed cycloaddition provides a reliable route to 3,4-disubstituted isoxazoles. | organic-chemistry.org |

Once the core isoxazoline or isoxazole (B147169) scaffold is synthesized, its functional groups can be elaborated to produce molecules with specific biological activities. nih.gov This derivatization is a critical step in transforming a simple building block into a potent inhibitor or a targeted therapeutic agent.

For example, a synthesized isoxazoline dicarboxylate can be converted into a dihydrazide. This intermediate can then be reacted with other reagents, such as phenyl isothiocyanate, to create more complex derivatives. nih.gov Research has shown that these subsequent derivatives can possess significant biological activity. In one study, a thiosemicarbazide (B42300) derivative of a trimethoxyphenyl-isoxazoline demonstrated notable antioxidant and antibacterial properties, whereas related carbohydrazide (B1668358) derivatives were inactive as antibacterial agents. nih.gov This highlights how subtle changes to the periphery of the heterocyclic scaffold can dramatically influence its biological function, allowing for the fine-tuning of its activity as a potential inhibitor.

Table 2: Biological Activity of Derivatized Isoxazolines

| Parent Scaffold | Derivative | Biological Activity Screened | Result | Reference |

| trans-3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-bis(hydrazenocarbonyl)isoxazole | trans-3-(2,4,6-trimethoxyphenyl)4,5-dihydroisoxazolo-4,5-bis[carbonyl-(4′phenyl)thiosemicarbazide] | Antibacterial, Antioxidant | Active against some bacterial species; Showed high antioxidant activity. | nih.gov |

| trans-3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-bis(hydrazenocarbonyl)isoxazole | trans-3-(2,4,6-trimethoxyphenyl)-4,5-dihydro isoxazolo-4,5-bis(aroylcarbohydrazide)s | Antibacterial | No antibacterial activity observed. | nih.gov |

Role in Polymer Chemistry and Materials Science

The unique reactivity of this compound extends beyond small molecule synthesis into the realm of macromolecules and materials. Its ability to participate in "click" chemistry reactions without the need for a metal catalyst makes it particularly attractive for creating advanced polymers and functionalizing material surfaces.

"Click" chemistry refers to reactions that are high-yielding, wide in scope, and generate minimal byproducts. The 1,3-dipolar cycloaddition of nitrile oxides with alkynes or strained alkenes is a prime example of a catalyst-free click reaction. This has been harnessed to create complex polymer architectures. rsc.orgnih.gov

Researchers have developed methods to synthesize polymers bearing stable nitrile N-oxide groups. These functional polymers can then react efficiently with other polymers containing unsaturated bonds (like alkenes or alkynes) in a catalyst-free and solvent-free cycloaddition. rsc.org This provides a powerful method for "clicking" polymer chains together, enabling the creation of graft copolymers and crosslinked polymer networks. rsc.orgnih.gov The absence of a metal catalyst is a significant advantage in applications where metal contamination is a concern, such as in biomaterials and electronics.

The ability to form crosslinks between polymer chains is fundamental to the creation of elastomers—polymers that exhibit rubber-like elasticity. The mechanical properties of these materials, such as their stiffness and ultimate tensile strength, are highly dependent on the density and nature of these crosslinks.

The catalyst-free click ligation afforded by nitrile oxides provides a precise tool for controlling this crosslinking. By incorporating this compound functionalities into polymer backbones, it is possible to form hydrogels and other crosslinked materials. nih.gov While direct studies extensively detailing the use of this compound specifically for tuning elastomer properties are emerging, the principle is well-established. The ability to control the stoichiometry and stereochemistry of polymer building blocks allows for the manipulation of mechanical properties to match those of native soft tissues. nih.gov The application of nitrile oxide click chemistry offers a promising pathway to engineer resorbable elastomers with tailored degradation rates and mechanical responses for tissue engineering. nih.gov

Carbon nanomaterials like fullerenes, carbon nanotubes (CNTs), and graphene possess extraordinary mechanical and electronic properties. However, their utility is often limited by their poor solubility and lack of surface functionality. Covalent functionalization is a key strategy to overcome these limitations. mit.edubeilstein-journals.org

The 1,3-dipolar cycloaddition reaction using this compound is an effective method for the chemical modification of these materials. The reaction involves the addition of the nitrile oxide across the π-electron system of the carbon lattice, attaching the mesityl group to the surface and forming a five-membered heterocyclic ring in the process. This covalent modification disrupts the pristine structure slightly but significantly improves the material's processability and allows for the introduction of new properties. beilstein-journals.orgdntb.gov.ua For example, functionalizing CNTs can improve their solubility and dispersion in solvents and polymer matrices, which is crucial for creating high-performance composites and for their integration into biological systems. mit.edu

Strategic Application in Drug Discovery and Medicinal Chemistry

This compound, also known as mesitonitrile oxide, is a valuable reagent in modern organic synthesis, particularly within the realms of drug discovery and medicinal chemistry. Its utility stems from its nature as a stable yet reactive 1,3-dipole. Nitrile oxides are highly reactive intermediates that readily undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. nsf.gov This reactivity allows for the efficient construction of five-membered heterocyclic rings, namely isoxazolines and isoxazoles, which are prevalent scaffolds in a multitude of biologically active compounds. nsf.govnih.gov Because of their instability, nitrile oxides are typically generated in situ for immediate use. nsf.gov However, the steric hindrance provided by the two ortho-methyl groups on the phenyl ring of this compound imparts sufficient stability to the molecule, allowing it to be isolated and handled as a reagent while preventing its dimerization into furoxan byproducts. nsf.gov This combination of stability and reactivity makes it a key tool for medicinal chemists in two strategic areas: the late-stage modification of complex pharmaceutical compounds and the de novo construction of bioactive molecular skeletons.

Late-Stage Modification of Pharmaceutical Compounds

Late-stage modification (LSM) is a powerful strategy in drug discovery that involves altering complex molecules, such as drug candidates or natural products, in the final steps of their synthesis. drugdiscoverytrends.comnih.gov This approach allows for the rapid generation of a library of analogues from a common advanced intermediate, enabling the fine-tuning of pharmacological properties like potency, selectivity, and metabolic stability without needing to redesign the entire synthetic route from scratch. drugdiscoverytrends.comnih.gov

The 1,3-dipolar cycloaddition reaction of this compound with alkenes or alkynes is exceptionally well-suited for LSM. The reaction conditions are often mild, proceeding efficiently without the need for harsh reagents or catalysts that could compromise the integrity of a complex, multi-functionalized substrate. nsf.govorganic-chemistry.org This is particularly advantageous when working with advanced pharmaceutical intermediates that possess sensitive functional groups.

For instance, a drug candidate containing an accessible alkene or alkyne moiety can be directly coupled with this compound to introduce a bulky, sterically-defined isoxazoline or isoxazole ring. This modification can significantly alter the parent molecule's steric profile, lipophilicity, and hydrogen bonding capacity, potentially leading to improved interactions with its biological target. The introduction of the isoxazole ring, a known bioisostere for other functional groups, can enhance the metabolic stability of the parent drug by blocking sites susceptible to metabolic degradation.

| Research Finding | Reaction Type | Reactants | Product | Significance in LSM |

| Isoxazoline Synthesis | [3+2] Cycloaddition | This compound, Alkene | Substituted Isoxazoline | Introduction of a heterocyclic ring to modify steric and electronic properties of a lead compound. organic-chemistry.org |

| Isoxazole Synthesis | [3+2] Cycloaddition | This compound, Alkyne | Substituted Isoxazole | Creation of analogues with potentially improved metabolic stability and target binding. organic-chemistry.org |

Construction of Bioactive Molecular Skeletons

Beyond modifying existing complex molecules, this compound is a fundamental building block for the de novo synthesis of novel bioactive compounds. The isoxazole and isoxazoline rings formed through its cycloaddition reactions are key structural motifs in a wide array of pharmacologically active agents, exhibiting anticancer, antimicrobial, analgesic, and anti-inflammatory properties. nih.govnih.gov

The predictability and high regioselectivity of the [3+2] cycloaddition make it a robust method for creating these heterocyclic cores. For example, the reaction of this compound with a terminal alkyne will reliably produce a 3,5-disubstituted isoxazole. This reliability is crucial in the early stages of drug discovery, where the goal is to construct diverse libraries of compounds based on a privileged scaffold for high-throughput screening.

A significant application of this methodology is in the synthesis of complex natural products and their analogues. An elegant example is the use of an intramolecular nitrile oxide-olefin cycloaddition (INOC) to construct the macrolactone skeleton of macrosphelide B, a natural product with cell-adhesion inhibitory activity. nih.gov In this strategy, a linear precursor containing both a nitrile oxide (or its precursor, an oxime) and an alkene is synthesized. Upon activation, the nitrile oxide undergoes an intramolecular cyclization with the alkene to form a complex, bicyclic system containing the isoxazoline ring fused to a large macrolide ring. nih.gov This powerful ring-forming strategy demonstrates the ability of nitrile oxide cycloadditions to build intricate, three-dimensional molecular architectures that are otherwise difficult to access.

| Bioactive Skeleton | Synthetic Method | Key Reagent | Significance |

| Isoxazoline Derivatives | 1,3-Dipolar Cycloaddition | This compound | Core scaffold for antimicrobial and analgesic agents. nih.govnih.gov |

| Isoxazole Derivatives | 1,3-Dipolar Cycloaddition | This compound | Privileged structure in medicinal chemistry with diverse biological activities. nih.gov |

| Macrocyclic Skeletons | Intramolecular Nitrile Oxide-Olefin Cycloaddition (INOC) | Precursor to a nitrile oxide | Enables construction of complex natural product frameworks like macrosphelide B. nih.gov |

Future Research Directions and Emerging Challenges

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

While 2,4,6-Trimethylbenzonitrile (B1295322) N-oxide is known for its role in [3+2] cycloaddition reactions, significant potential lies in discovering new reactivity patterns. researchgate.net Future work should systematically explore its reactions with a wider array of substrates. For instance, its reactions with various substituted p-benzoquinones have been shown to yield either dioxazoles or isoxazoline (B3343090) derivatives, with the outcome dependent on the substituents of the quinone. oup.com A deeper investigation into the electronic and steric factors governing this selectivity could lead to predictable and controlled syntheses of these heterocyclic products.

Furthermore, the reaction of 2,4,6-Trimethylbenzonitrile N-oxide with different ketenes has produced 1:1 adducts with oxazolinone structures. rsc.org Notably, in the reaction with dimethylketen, a novel deoxygenation process occurs, forming an unsaturated ketone. rsc.org The exploration of this unique deoxygenation pathway with other reagents could unveil unprecedented transformations. The broader class of heteroaromatic N-oxides, to which this compound belongs, is recognized for its ability to act as an oxidant in the transformation of substrates like alkynes and allenes. thieme-connect.de Future studies could focus on harnessing this compound as a specialized oxidant, potentially leading to new synthetic methodologies.

Development of Highly Enantioselective and Diastereoselective Synthetic Methodologies

A significant challenge and a major area for future research is the development of stereocontrolled reactions involving this compound. The molecule itself is described as chiral and suitable for asymmetric synthesis, a field with vast potential. biosynth.com The development of catalytic enantioselective methods is crucial for producing biologically active molecules with precise stereochemistry. iupac.org

Future approaches could involve the design and application of chiral catalysts tailored for reactions with this specific nitrile oxide. Strategies that have proven successful in other contexts, such as the use of C2-symmetric chiral N,N'-dioxide ligands which form effective asymmetric catalysts with various metals, could be adapted. rsc.org Similarly, the principles behind highly successful enantioselective reductions, like the CBS reduction using oxazaborolidine catalysts, could inspire the design of new catalytic systems for cycloaddition or other reactions involving this compound. iupac.org The goal would be to achieve high levels of enantiomeric excess (ee) and diastereoselectivity, paving the way for its use in the synthesis of complex chiral molecules. nih.gov

Expansion of Industrial and Biotechnological Applications

The practical applications of this compound remain largely untapped, presenting a significant opportunity for future research. While the N-oxide functional group is present in many pharmaceutical compounds, the specific applications for this molecule are not yet established. scripps.edu

One promising avenue is in materials science. A related compound, 2,4,6-trimethylbenzoic acid, is a precursor in the synthesis of specialized photoinitiators for dental adhesives. beilstein-journals.org Investigating whether this compound or its derivatives can be used to create novel polymers or photoactive materials is a worthwhile endeavor.

In the biotechnological and pharmaceutical sectors, a recent computational study highlighted the potential of a related nitrile oxide. Molecular docking simulations of 2,4,6-trimethyl-3,5-dichlorobenzonitrile N-oxide showed interactions with a homolog of the KRAS protein, which is implicated in driving cancer development. researchgate.net This suggests that this compound and its derivatives could be investigated as scaffolds for the design of new therapeutic agents. Future research should focus on synthesizing and screening a library of these compounds against various biological targets.

Addressing Remaining Mechanistic Ambiguities and Refining Theoretical Models

A robust theoretical understanding of reaction mechanisms is essential for predicting reactivity and designing new synthetic routes. For the related compound 2,4,6-trimethyl-3,5-dichlorobenzonitrile N-oxide, advanced computational methods like Density Functional Theory (DFT) and Molecular Electron Density Theory (MEDT) have been employed to investigate the mechanisms of its cycloaddition reactions. researchgate.net These studies use tools such as Parr functions to analyze regioselectivity and Electron Localization Function (ELF) analysis to understand the electronic structure of reactants and transition states. researchgate.net

A key future challenge is to apply these sophisticated theoretical models to the reactions of this compound itself. This would help to resolve remaining mechanistic ambiguities, such as the competitive reaction pathways observed in its reactions with p-benzoquinones and ketenes. oup.comrsc.org By refining these theoretical models, researchers can gain deeper insights into the factors controlling reaction outcomes. This improved predictive power will be invaluable for guiding the exploration of novel reactivity and the development of highly selective synthetic methodologies.

Q & A

Basic Research Questions

Q. How is 2,4,6-trimethylbenzonitrile N-oxide synthesized, and what analytical methods confirm its structure?

- Methodology : The compound is synthesized via cycloaddition reactions using precursors such as 2,4,6-trimethylbenzonitrile. A common route involves refluxing 2,4,6-trimethylbenzonitrile oxide with substrates like 2-hex-1-ynyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane in ether for 64 hours, yielding products in ~73% efficiency . Structural confirmation employs -NMR, with characteristic chemical shifts (e.g., δ157.1 ppm for the nitrile oxide carbon in CDCl₃) and IR spectroscopy to detect N–O stretches (~1250–1350 cm⁻¹) .

Q. What are the key spectroscopic and thermodynamic properties of this compound?

- Methodology :

- NMR : -NMR in CDCl₃ reveals distinct shifts for aromatic carbons (δ120–140 ppm) and the nitrile oxide carbon (δ157.1 ppm) .

- Thermodynamics : Enthalpy of sublimation is ~87.5 ± 0.5 kJ/mol, and bond dissociation enthalpy (N–O) is determined via combustion calorimetry (e.g., 314 kJ/mol) .

- Solubility : Slightly soluble in water but highly soluble in organic solvents like 1,4-dioxane .

Advanced Research Questions

Q. How does solvent polarity influence the kinetics of cycloaddition reactions involving this compound?

- Methodology : Solvent polarity modulates reaction rates by stabilizing intermediates. In 60% [D₈]1,4-dioxane/D₂O, NMR studies confirm σ-complex formation, while reduced polarity (e.g., non-polar solvents) decreases rate constants by an order of magnitude, favoring cyclization pathways . Kinetic assays using UV-Vis or stopped-flow techniques are recommended to quantify solvent effects .

Q. What mechanistic insights explain the formation of pyridine N-oxide derivatives from this compound?

- Methodology : Cycloaddition with oximidovinyldiazoesters proceeds via a [3+2] mechanism, forming unstable intermediates that rearrange to pyridine N-oxides. Computational modeling (DFT) identifies transition states, while LC-MS and -NMR track intermediates . Evidence suggests a rate-determining cyclization step involving N-alkylidene-2-nitrosoaniline intermediates .

Q. How can computational models predict the electronic structure and reactivity of this compound?

- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in cycloadditions. Studies correlate Mulliken charges on the nitrile oxide group with electrophilic reactivity . Thermochemical data (e.g., bond dissociation enthalpies) validate computational predictions .

Q. What synthetic strategies optimize the yield of isoxazole boronic esters from this compound?

- Methodology : Two equivalents of 2-hex-1-ynyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane are refluxed with this compound in ether. Monitoring via TLC and optimizing reaction time (64 h) achieve 73% yields. Purification uses column chromatography with hexane/ethyl acetate gradients .

Contradictions and Open Questions

- Stability of Intermediates : Conflicting reports exist on the lifetime of σ-complexes in polar vs. non-polar solvents. Further mechanistic studies using time-resolved spectroscopy are needed .

- Regioselectivity in Cycloadditions : While computational models predict regioselectivity, experimental deviations occur with sterically hindered dipolarophiles. Comparative studies using substituted alkenes are recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.